Cas no 6936-29-4 (1,4-Piperazinediethanol,a1,a4-bis[(3-methyl-1-piperidinyl)methyl]-)
6936-29-4 structure
Product Name:1,4-Piperazinediethanol,a1,a4-bis[(3-methyl-1-piperidinyl)methyl]-
Numero CAS:6936-29-4
MF:C22H44N4O2
MW:396.610365867615
CID:503373
PubChem ID:249477
Update Time:2025-04-19
1,4-Piperazinediethanol,a1,a4-bis[(3-methyl-1-piperidinyl)methyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4-Piperazinediethanol,a1,a4-bis[(3-methyl-1-piperidinyl)methyl]-
- 1-[4-[2-hydroxy-3-(3-methyl-1-piperidyl)propyl]piperazin-1-yl]-3-(3-me thyl-1-piperidyl)propan-2-ol
- 1-[4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazin-1-yl]-3-(3-methylpiperidin-1-yl)propan-2-ol
- 3,3'-Piperazine-1,4-diylbis(1-(3-methylpiperidin-1-yl)propan-2-ol)
- 3,3'-Piperazine-1,4-diylbis[1-(3-methylpiperidin-1-yl)propan-2-ol]
- AC1L6OK0
- AC1Q77H4
- AR-1E8832
- CTK5C9494
- NCIOpen2_008446
- NSC67861
- NSC 67861
- 1-(3-methylpiperidin-1-yl)-3-[4-[3-(3-methylpiperidin-1-yl)-2-oxidanyl-propyl]piperazin-1-yl]propan-2-ol
- DTXSID50989119
- 1-[4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl] piperazin-1-yl]-3-(3-methylpiperidin-1-yl)propan-2-ol
- A840068
- 6936-29-4
- 1,1'-(Piperazine-1,4-diyl)bis[3-(3-methylpiperidin-1-yl)propan-2-ol]
- 1-[4-[2-hydroxy-3-(3-methyl-1-piperidinyl)propyl]-1-piperazinyl]-3-(3-methyl-1-piperidinyl)-2-propanol
- 1-[4-[2-HYDROXY-3-(3-METHYL-1-PIPERIDYL)PROPYL]PIPERAZIN-1-YL]-3-(3-METHYL-1-PIPERIDYL)PROPAN-2-OL
- NSC-67861
-
- Inchi: 1S/C22H44N4O2/c1-19-5-3-7-25(13-19)17-21(27)15-23-9-11-24(12-10-23)16-22(28)18-26-8-4-6-20(2)14-26/h19-22,27-28H,3-18H2,1-2H3
- Chiave InChI: ALWBJNQJXWWQBC-UHFFFAOYSA-N
- Sorrisi: OC(CN1CCN(CC(CN2CCCC(C)C2)O)CC1)CN1CCCC(C)C1
Proprietà calcolate
- Massa esatta: 396.34672
- Massa monoisotopica: 396.346
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 28
- Conta legami ruotabili: 8
- Complessità: 404
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 53.4Ų
Proprietà sperimentali
- Densità: 1.044
- Punto di ebollizione: 515°C at 760 mmHg
- Punto di infiammabilità: 233.2°C
- Indice di rifrazione: 1.518
- PSA: 53.42
- LogP: 0.54120
1,4-Piperazinediethanol,a1,a4-bis[(3-methyl-1-piperidinyl)methyl]- Letteratura correlata
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
6936-29-4 (1,4-Piperazinediethanol,a1,a4-bis[(3-methyl-1-piperidinyl)methyl]-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso